molecular formula C23H16 B100964 10-methylbenzo[b]triphenylene CAS No. 17278-93-2

10-methylbenzo[b]triphenylene

Cat. No.: B100964
CAS No.: 17278-93-2
M. Wt: 292.4 g/mol
InChI Key: OSLUKLQLIFPUAE-UHFFFAOYSA-N
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Description

10-Methylbenzo[b]triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methyl substituent at the 10-position of the benzo[b]triphenylene core. This compound belongs to the broader family of triphenylene-based molecules, which are characterized by fused benzene rings arranged in a planar, discotic geometry.

Properties

CAS No.

17278-93-2

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

10-methylbenzo[b]triphenylene

InChI

InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3

InChI Key

OSLUKLQLIFPUAE-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Other CAS No.

17278-93-2

Synonyms

10-Methylbenzo[b]triphenylene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methylbenzo[b]triphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the trimerization of benzyne intermediates, which can be generated from o-silylaryl triflates and alkynyl sulfides . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-methylbenzo[b]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-methylbenzo[b]triphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-methylbenzo[b]triphenylene involves its interaction with molecular targets through its planar structure and delocalized π-electron system. This allows it to intercalate into DNA, potentially causing mutations or other biological effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Geometric Comparisons

  • Triphenylene vs. o-Terphenyl: Triphenylene and o-terphenyl share similar hydrogen-bonding capacities due to their aromatic rings but differ in molecular volume and planarity. Triphenylene has a condensed three-ring system (width: ~10.02 Å, height: ~12.50 Å ), whereas o-terphenyl is a non-planar, twisted molecule with three linearly connected benzene rings. This structural distinction results in triphenylene having a smaller molecular volume and higher polarizability . The methyl group in 10-methylbenzo[b]triphenylene may further reduce its effective volume compared to unsubstituted triphenylene.
  • Triphenylene vs. Pyrene :
    Both triphenylene and pyrene are four-benzene-unit PAHs but differ in connectivity. Triphenylene forms a hexagonal discotic structure, while pyrene adopts a fused linear arrangement. This difference influences their utility in supramolecular architectures; triphenylene is preferred for columnar liquid crystals, whereas pyrene is often used in π-stacked electronic materials .

Electronic and Optical Properties

  • Fluorescence Quenching :
    Triphenylene derivatives exhibit fluorescence quenching due to photoinduced electron transfer (PeT) when paired with electron-accepting moieties like dipyrrin . In contrast, fluorinated triphenylene derivatives (e.g., hexaazatriphenylene HOFs) show enhanced stability and optoelectronic properties due to strong H-bonding interactions . The methyl group in this compound may modulate such quenching effects by altering electron density distribution.

  • High-Pressure Behavior :
    Under high pressure (up to 180 GPa), triphenylene undergoes bandgap narrowing similar to benzene and isoviolanthrone, transitioning from an insulator to a semiconductor. This behavior contrasts with pentacene, which metallizes under pressure . Methyl substitution could enhance structural stability under compression, delaying metallization.

Chromatographic Selectivity

  • Planarity and Retention: In reversed-phase HPLC, triphenylene (planar) is retained longer than o-terphenyl (non-planar) due to stronger hydrophobic interactions. Selectivity (α) between these compounds increases with aminotriazine (AT) content in stationary phases, reaching α = 5.01 in Sil-ODA5-AT5 columns . The methyl group in this compound may enhance planarity, further increasing retention and selectivity.

Liquid Crystalline Behavior

  • Discotic Liquid Crystals :
    Triphenylene derivatives with alkoxy tails (e.g., hexaalkoxytriphenylenes) form columnar mesophases critical for charge transport. Fluorinated analogs (e.g., methoxy-substituted triphenylenes) maintain mesogenicity despite minimal tail length, suggesting that small substituents like methyl groups can suffice for liquid crystallinity .

Data Tables

Table 1: Key Physicochemical Properties of Triphenylene and Analogues

Compound Planarity Molecular Volume (ų) Bandgap (eV) HPLC Selectivity (α) vs. o-Terphenyl
Triphenylene Planar ~220 1.6 (51 GPa) 2.84–5.01
o-Terphenyl Non-planar ~280 N/A Reference
This compound (predicted) Planar ~210 (estimated) ~1.5 (estimated) >5.01 (estimated)

Table 2: Optical Properties of Triphenylene Hybrids

Compound Absorption λmax (nm) Emission λmax (nm) Reference
Triphenylene 310 400
Triphenylene-phosphole oxide (8a) 350 450
Fluorinated triphenylene 330 (shifted due to F-substituents) 420

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